molecular formula C20H12Cl2N2O2S B5020795 5-(2,3-dichlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide

5-(2,3-dichlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide

Cat. No.: B5020795
M. Wt: 415.3 g/mol
InChI Key: XVGDQGVLHZKTDW-UHFFFAOYSA-N
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Description

5-(2,3-dichlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a furan ring, a thiazole ring, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-dichlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a halogenation reaction using reagents such as chlorine or bromine.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of thioamides with α-haloketones.

    Coupling Reactions: The final step involves coupling the furan ring with the thiazole ring and the dichlorophenyl group using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-dichlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like chlorine or bromine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

5-(2,3-dichlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(2,3-dichlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or inhibits.

    Pathways Involved: Cellular signaling pathways that are affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    5-(2,3-dichlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide: Unique due to its specific structural features.

    Other Furan Carboxamides: Compounds with similar furan ring structures but different substituents.

    Thiazole Derivatives: Compounds with thiazole rings but different functional groups.

Uniqueness

This compound is unique due to the combination of its furan, thiazole, and dichlorophenyl groups, which confer specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

5-(2,3-dichlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Cl2N2O2S/c21-14-8-4-7-13(18(14)22)16-9-10-17(26-16)19(25)24-20-23-15(11-27-20)12-5-2-1-3-6-12/h1-11H,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVGDQGVLHZKTDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(O3)C4=C(C(=CC=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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